Violaxanthin

Overview

Description

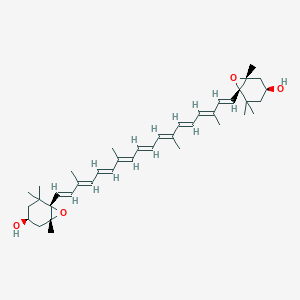

Violaxanthin is a xanthophyll pigment with an orange color found in a variety of plants. It is biosynthesized from zeaxanthin with the help of zeaxanthin epoxidase by way of antheraxanthin. This compound plays a crucial role in the xanthophyll cycle, which helps photosynthetic organisms manage excessive light energy .

Mechanism of Action

Target of Action

Violaxanthin primarily targets the xanthophyll cycle in photosynthetic eukaryotes, including higher plants . This cycle plays a crucial role in eliminating excessive light energy, thereby protecting the organism from photo-oxidative stress .

Mode of Action

This compound is biosynthesized from zeaxanthin through the action of an enzyme called zeaxanthin epoxidase (ZEP) . This process involves an intermediate step where zeaxanthin is converted to antheraxanthin, which is then further converted to this compound . The oxygen atoms involved in this epoxidation process are derived from reactive oxygen species (ROS), which are produced when a plant is exposed to intense solar radiation .

Biochemical Pathways

The primary biochemical pathway involving this compound is the xanthophyll cycle . In this cycle, this compound is converted back to zeaxanthin in a process known as de-epoxidation when the plant is exposed to excessive light . This conversion helps to dissipate the excess light energy as heat, thereby protecting the photosynthetic apparatus from damage .

Pharmacokinetics

It is known that this compound is a small molecule with a chemical formula of c40h56o4 As a carotenoid, it is likely to be lipophilic and may be stored in fatty tissues within the organism

Result of Action

The primary result of this compound’s action is the protection of photosynthetic organisms from photo-oxidative stress . By participating in the xanthophyll cycle, this compound helps to dissipate excess light energy, preventing damage to the photosynthetic apparatus and ensuring the continued survival and productivity of the organism .

Action Environment

The action of this compound is heavily influenced by environmental factors, particularly light intensity . Under conditions of intense solar radiation, the production of this compound increases, helping to protect the plant from photo-oxidative stress . Conversely, in low light conditions, the demand for this compound may decrease as the risk of photo-oxidative stress is reduced .

Biochemical Analysis

Biochemical Properties

Violaxanthin is involved in the xanthophyll cycle to eliminate excessive light energy . The zeaxanthin epoxidation reaction is catalyzed by zeaxanthin epoxidase (ZEP), which was found in a liverwort and a diatom as well as higher plants .

Cellular Effects

This compound effectively inhibited LPS-mediated nuclear factor-κB (NF-κB) p65 subunit translocation into the nucleus, suggesting that the this compound anti-inflammatory activity may be based on inhibition of the NF-κB pathways .

Molecular Mechanism

This compound is the product of the epoxidation of zeaxanthin where the oxygen atoms are from reactive oxygen species (ROS). Such ROS’s arise when a plant is subject to solar radiation so intense that the light cannot all be absorbed by the chlorophyll .

Temporal Effects in Laboratory Settings

The highest productivity of this compound (231 μg/g dry weight) was observed when the pUC18 vector was used with zeaxanthin epoxidase preceded by a ribosome-binding site sequence of score 5000 in strain JM101 (DE3) .

Metabolic Pathways

This compound is biosynthesized from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin only in photosynthetic eukaryotes including higher plants .

Transport and Distribution

This compound has been shown to be distributed only in photosynthetic eukaryotes, i.e., algae belonging to the phyla/divisions Chlorophyta, Rhodophyta (red algae), Chlorarachniophyta, and Heterokontophyta, in addition to land plants including higher plants and liverworts .

Subcellular Localization

The this compound De-Epoxidase (VDE) protein, which is closely related to this compound, was found to be predominantly located in chloroplasts . This suggests that this compound may also be localized in the chloroplasts, given its involvement in the xanthophyll cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Violaxanthin is typically produced through the epoxidation of zeaxanthin. This reaction involves the addition of oxygen atoms from reactive oxygen species, which are generated when a plant is exposed to intense solar radiation .

Industrial Production Methods: Commercial production of this compound is challenging due to the lack of resource plants or organisms that can efficiently supply the epoxy-carotenoids. recent advances have been made in heterologous production using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Violaxanthin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form other compounds such as auroxanthin and mutatoxanthin.

Epoxidation: The primary reaction for the synthesis of this compound from zeaxanthin.

Common Reagents and Conditions:

Oxidation: Reactive oxygen species are commonly involved in the oxidation reactions of this compound.

Epoxidation: Zeaxanthin epoxidase is the enzyme that catalyzes the epoxidation of zeaxanthin to this compound.

Major Products:

Auroxanthin and Mutatoxanthin: These are some of the major products formed from the oxidation of this compound.

Scientific Research Applications

Violaxanthin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Violaxanthin is unique among xanthophylls due to its specific role in the xanthophyll cycle. Similar compounds include:

Zeaxanthin: The precursor to this compound in the biosynthetic pathway.

Antheraxanthin: An intermediate in the conversion of zeaxanthin to this compound.

Lutein, β-carotene, and Lycopene: Other carotenoids with similar structures but different functions and properties.

This compound stands out due to its specific involvement in photoprotection and its unique biosynthetic pathway involving zeaxanthin epoxidase .

Biological Activity

Violaxanthin, a carotenoid belonging to the xanthophyll group, is primarily found in various green plants and microalgae. It plays a crucial role in photosynthesis and exhibits significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is a xanthophyll carotenoid with the molecular formula C₃₅H₄₈O₃. Its structure consists of a polyene chain with several hydroxyl groups, contributing to its unique properties, including its ability to scavenge free radicals.

Antioxidant Activity

Antioxidant Mechanisms:

this compound exhibits strong antioxidant activity, which is vital for protecting cells from oxidative stress. Research has demonstrated that this compound can scavenge various free radicals, including ABTS and DPPH radicals. A study indicated that this compound's EC value for ABTS radical scavenging was 15.25 µg/mL, showcasing its effectiveness compared to other carotenoids like fucoxanthin .

Oxygen Radical Absorbance Capacity (ORAC):

The antioxidant capacity of this compound has been quantified using the ORAC assay. In various studies, this compound has shown significant radical scavenging ability, indicating its potential as a natural antioxidant agent for therapeutic applications .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This compound was found to effectively inhibit the nuclear factor-κB (NF-κB) pathway, which is crucial in mediating inflammatory responses . This suggests that this compound could be a promising candidate for developing anti-inflammatory therapies.

Anti-cancer Activity

This compound has been investigated for its anti-cancer properties. Studies have shown that it exhibits anti-proliferative effects on human cancer cell lines, including colon cancer cells (HCT-116). The mechanism behind this activity includes inducing apoptosis and inhibiting cell proliferation .

Case Study:

A study isolated this compound from Chlorella ellipsoidea and assessed its effects on human colon cancer cells. The results indicated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Impact of Environmental Stressors

Research indicates that environmental stressors can affect the levels of this compound in plants. For instance, exposure to antibiotics has been shown to decrease this compound content in wheat plants significantly. This highlights the sensitivity of this compound levels to environmental conditions and stresses .

Summary of Biological Activities

Properties

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCBXWMUOPQSOX-WVJDLNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016934 | |

| Record name | Violaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-29-4 | |

| Record name | Violaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Violaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOLAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C926029A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °C | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.